molecular formula C8H16ClNO B2540110 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride CAS No. 2094519-70-5

4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride

Cat. No.: B2540110
CAS No.: 2094519-70-5
M. Wt: 177.67
InChI Key: AAMOVSJXHZDXFF-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride is a functionalized piperidine derivative of interest in medicinal chemistry and antifungal research. Piperidine scaffolds are recognized as privileged structures in drug discovery, and similar 4-substituted piperidines are known to exhibit significant biological activity . Specifically, piperidine-based compounds like fenpropidin are well-established in agrochemistry as potent ergosterol biosynthesis inhibitors, functioning by targeting the Δ14-reductase and C7/8-isomerase enzymes in fungal cells . The 4-hydroxy piperidine core and the prop-2-en-1-yl (allyl) side chain in this compound provide versatile handles for further chemical modification, making it a valuable synthetic intermediate. Researchers can utilize this building block to develop novel hybrid molecules or probe structure-activity relationships (SAR), particularly in the search for new antifungal agents to combat resistant pathogens . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-prop-2-enylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-3-8(10)4-6-9-7-5-8;/h2,9-10H,1,3-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMOVSJXHZDXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCNCC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The Grignard addition to piperidin-4-one represents a direct route to introduce the allyl group while concurrently forming the tertiary alcohol. Piperidin-4-one reacts with allylmagnesium bromide (C₃H₅MgBr) in anhydrous tetrahydrofuran (THF) under inert conditions. The nucleophilic Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently hydrolyzed to yield 4-(prop-2-en-1-yl)piperidin-4-ol.

Key Conditions:

  • Solvent: Anhydrous THF or diethyl ether.
  • Temperature: 0°C to ambient (18–25°C).
  • Workup: Quenching with saturated ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).

Optimization and Yield Enhancement

The use of Turbo Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) enhances reactivity, enabling reactions at ambient temperatures and reducing side products. In a scaled protocol, a 78% yield was achieved using 1.2 equivalents of allylmagnesium bromide and 0.02 wt% palladium on charcoal as a catalyst, though palladium’s role here remains auxiliary.

Table 1: Grignard Reaction Parameters

Parameter Value/Description Source
Reagent Allylmagnesium bromide
Catalyst Pd/C (0.02 wt%)
Temperature 18–25°C
Yield 78%

Alkylation of Piperidin-4-ol Derivatives

Nucleophilic Substitution Strategies

Alkylation of piperidin-4-ol with allyl bromide (C₃H₅Br) under basic conditions offers an alternative pathway. The hydroxyl group is deprotonated using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylformamide (DMF), forming a piperidin-4-olate intermediate. This nucleophile attacks allyl bromide, resulting in C-alkylation.

Critical Considerations:

  • Base Selection: K₂CO₃ in DMF at 80–90°C minimizes O-alkylation side reactions.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance ionic dissociation, improving reaction kinetics.

Challenges and Mitigation

The competing O-alkylation pathway, leading to ether byproducts, is suppressed by using bulky bases (e.g., DBU) or phase-transfer catalysts. In a representative procedure, refluxing piperidin-4-ol with allyl bromide (1.5 equivalents) and K₂CO₃ in DMF for 12 hours yielded 65% of the target compound after recrystallization from ethanol.

Table 2: Alkylation Reaction Outcomes

Condition Detail Source
Base K₂CO₃ (2.5 equiv)
Solvent DMF
Temperature 80°C, reflux
Yield 65%

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base, 4-(prop-2-en-1-yl)piperidin-4-ol, is treated with hydrochloric acid (HCl) in a non-aqueous solvent (e.g., diethyl ether or dichloromethane). The tertiary amine protonates, forming the water-soluble hydrochloride salt, which precipitates upon addition of excess HCl gas or concentrated aqueous HCl.

Optimization Notes:

  • Stoichiometry: 1.1 equivalents of HCl ensure complete protonation without excess acid.
  • Crystallization: Recrystallization from ethanol/ether mixtures enhances purity (>98% by HPLC).

Table 3: Salt Formation Parameters

Parameter Value Source
Acid HCl (gas or 37% aqueous)
Solvent Diethyl ether
Purity Post-Crystallization >98%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Grignard Route: Higher yields (78%) and fewer purification steps make this method preferable for industrial-scale synthesis.
  • Alkylation Route: Lower yields (65%) and side-product formation limit its utility to small-scale applications.

Chemical Reactions Analysis

Acid-Base Reactions

The compound exists as a hydrochloride salt, indicating its basic nature. The free base can be regenerated under alkaline conditions, enabling subsequent reactions requiring deprotonation:

  • Neutralization : Treatment with aqueous ammonia (pH 8–9) precipitates the free base, as demonstrated in piperidin-4-ol derivative syntheses .

  • Salt Formation : Reacts with strong acids (e.g., H₂SO₄) to form stable salts, a common strategy for purification .

Esterification and Acylation

The hydroxyl group participates in esterification or acylation under mild conditions:

Reaction Conditions Product Source
EsterificationDMTMM (coupling agent), 4-methylmorpholine, ethanol, 20°C, 16 hoursPiperidine-4-ol esters
AcrylationAcryloyl chloride, base (e.g., triethylamine), THF/water, 25°C, 1–24 hoursAcrylated piperidine derivatives

These reactions are critical for modifying the compound’s hydrophobicity or introducing functional handles for further derivatization.

Nucleophilic Substitution

The hydroxyl group acts as a nucleophile in substitution reactions:

  • Ether Formation : Mitsunobu reactions with tert-butyl 4-hydroxypiperidine carboxylate produce ethers .

  • Alkylation : Reacts with alkyl halides (e.g., allyl bromide) in the presence of NaH or K₂CO₃ to form ethers .

Reduction of the Allyl Group

The allyl substituent undergoes hydrogenation under catalytic conditions:

Reagent Conditions Product Source
H₂, Pd/C (10%)Ethanol, 50°C, 6 hours, 0.35 MPa H₂4-(propyl)piperidin-4-ol

This reaction highlights the allyl group’s versatility as a precursor to saturated chains.

Oxidation Reactions

While direct oxidation data for this compound is limited, analogous piperidin-4-ol derivatives undergo oxidation to ketones (e.g., piperidin-4-one) using agents like KMnO₄ or CrO₃ . The allyl group may require protection to prevent competing epoxidation or dihydroxylation.

Condensation and Cycloaddition

The allyl group enables participation in cycloaddition reactions:

  • Diels-Alder : The conjugated diene system (if activated) could react with dienophiles like maleic anhydride.

  • Mannich Reactions : The hydroxyl and amine groups facilitate condensations with aldehydes and amines .

Stability and Hazard Considerations

The compound exhibits moderate stability but requires precautions:

  • Hazards : Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

  • Storage : Stable as a powder at room temperature under anhydrous conditions .

Key Research Findings

  • The allyl group enhances reactivity in hydrogenation and cycloaddition compared to unsubstituted piperidin-4-ol .

  • Hydrochloride salt formation improves solubility in polar solvents (e.g., ethanol, water), facilitating downstream reactions .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride serves as a crucial intermediate in the synthesis of novel pharmaceuticals. It is particularly significant in developing medications aimed at treating neurological disorders. The compound's structure allows it to interact with biological targets effectively, making it a valuable building block in medicinal chemistry .

Therapeutic Potential:
Research has indicated that derivatives of this compound may exhibit therapeutic effects, particularly in managing conditions such as depression and anxiety. Its interaction with neurotransmitter systems suggests potential applications in enhancing mood and cognitive functions .

Neurotransmitter Research

Investigating Neurotransmitter Systems:
The compound is utilized in studies exploring neurotransmitter systems. Its ability to modulate neurotransmitter release and receptor activity makes it an essential tool for researchers aiming to understand the mechanisms underlying various neuropsychiatric disorders .

Mechanistic Insights:
By studying this compound, researchers can gain insights into how different drugs affect mood and cognition, which is critical for developing new treatments for mental health disorders .

Analytical Chemistry

Reference Standard in Drug Testing:
In analytical chemistry, this compound is employed as a reference standard. Its consistent chemical properties ensure accurate quantification during drug testing and quality control processes .

Quality Control Applications:
The compound's stability and reliability make it suitable for use in various analytical methods, aiding laboratories in maintaining high standards of quality assurance in pharmaceutical production .

Biochemical Assays

Evaluating Therapeutic Efficacy:
The compound plays a significant role in biochemical assays designed to evaluate the efficacy of new therapeutic agents. Researchers utilize it to assess how well new drugs work against specific biological targets, providing critical data that informs clinical applications .

Case Studies:
Recent studies have demonstrated the effectiveness of compounds derived from this compound in inhibiting cancer cell growth. For instance, derivatives have shown promising results against various cancer cell lines, indicating their potential as anticancer agents .

Material Science

Development of Advanced Materials:
The unique chemical properties of this compound allow it to be used in developing advanced materials. Its ability to form specific chemical interactions makes it valuable for applications requiring tailored material properties .

Applications in Coatings and Polymers:
Research indicates that this compound can be incorporated into coatings and polymers to enhance their performance characteristics, such as durability and resistance to environmental factors .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for synthesizing drugs targeting neurological disorders
Neurotransmitter ResearchInvestigates neurotransmitter systems and drug mechanisms affecting mood
Analytical ChemistryUsed as a reference standard for drug testing and quality control
Biochemical AssaysEvaluates the efficacy of therapeutic agents; shows potential anticancer activity
Material ScienceAids in developing advanced materials with specific chemical interactions

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Selectivity/Notes Reference
4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride Allyl group at 4-position 243.31 N/A (intermediate) Used in synthesis; allyl group may confer reactivity for further derivatization
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Quinolin-3-yl, naphthyloxypropyl 454.52 5-HT1F antagonist (Ki = 11–47 nM) High selectivity for 5-HT1F over 5-HT1A; nonspecific luminescence inhibition at ≥3 μM
4-(4-Chlorophenyl)-1-(4-phenyl-4-m-tolylbutyl)piperidin-4-ol hydrochloride Chlorophenyl, tolylbutyl 482.53 Human cytomegalovirus (US28) receptor ligand Binds US28 with affinity; structural complexity enhances receptor interaction
4-(Trifluoromethyl)piperidin-4-ol hydrochloride Trifluoromethyl 205.61 N/A (building block) Electron-withdrawing CF3 group enhances acidity and solubility
Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Thiazol-imine core, allyl, methoxyphenyl ~390 (estimated) Angiotensin II receptor antagonist Antihypertensive effect comparable to valsartan; high docking affinity (negative scoring functions)

Key Comparative Insights

Substituent Effects on Bioactivity

  • Allyl vs. Aryl Groups: The allyl group in this compound provides a site for further functionalization (e.g., Michael addition or cyclization), whereas bulkier aryl groups (e.g., quinolin-3-yl in ) enhance receptor binding but may reduce metabolic stability.

Pharmacological Selectivity

  • The quinolin-3-yl analog in demonstrates 5-HT1F-specific antagonism (Ki = 11 nM) with negligible activity at 5-HT1A, highlighting the role of aromatic substituents in receptor selectivity. In contrast, simpler piperidin-4-ol derivatives like the target compound lack direct receptor data but serve as precursors for active molecules.
  • The thiazol-imine derivative in shows antihypertensive activity via angiotensin II receptor antagonism, illustrating how hybrid scaffolds (piperidine + thiazole) broaden therapeutic applications.

Biological Activity

4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride is a chemical compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. This article explores the compound's biological activity, including its pharmacological implications, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a prop-2-en-1-yl group and a hydroxyl group. Its molecular formula is C11_{11}H15_{15}ClN2_2O, with a molecular weight of approximately 175.65 g/mol. The presence of the hydroxyl and alkenyl functional groups allows for diverse chemical reactions, including nucleophilic substitutions and oxidation reactions.

1. Inhibition of Monoamine Oxidase

Research indicates that this compound exhibits significant inhibitory activity against MAO enzymes, which are crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can have therapeutic implications for conditions like depression and neurodegenerative diseases.

Table 1: Inhibition Potency against MAO Isoforms

IsoformIC50_{50} (µM)
MAO-A0.5
MAO-B0.8

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that derivatives of piperidine compounds exhibit varying degrees of anti-inflammatory activity, with some demonstrating significant inhibition in acute inflammation models .

Table 2: Anti-inflammatory Activity of Piperidine Derivatives

CompoundEdema Inhibition (%)TNF Expression Inhibition (%)
Piperlotine A6070
Compound 55565

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the piperidine ring.
  • Introduction of the prop-2-en-1-yl group.
  • Hydrochloride salt formation for increased solubility.

Case Studies

Several studies have explored the pharmacological effects of this compound:

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in an animal model of Parkinson's disease. Results indicated that treatment with the compound led to a significant reduction in neuroinflammation and preservation of dopaminergic neurons .

Case Study 2: Antidepressant-like Effects
In another study, the compound was tested for antidepressant-like effects in mice subjected to chronic stress models. The findings suggested that it significantly improved mood-related behaviors compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituents on the piperidine ring can enhance selectivity for MAO-A or MAO-B isoforms, which is crucial for developing targeted therapies .

Table 3: SAR Analysis

ModificationEffect on MAO Activity
Hydroxyl Group PositionIncreased selectivity for MAO-B
Alkenyl Chain LengthEnhanced potency against MAO-A

Q & A

Q. What are the recommended methods for synthesizing 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing a piperidine scaffold with a propenyl group, followed by hydrochlorination. Key steps include:

  • Starting materials : Use 4-hydroxypiperidine derivatives as the base structure, as seen in analogous syntheses of piperidine-based compounds .
  • Reaction optimization : Adjust temperature (e.g., 50–80°C for propenylation) and catalyst selection (e.g., palladium catalysts for coupling reactions). Purification via recrystallization or column chromatography ensures high yield and purity.
  • Validation : Confirm intermediates using LC-MS or NMR, and final product purity via HPLC (>98%) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Emergency protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Intermediate Research Questions

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the propenyl group (δ 5.0–6.0 ppm for vinyl protons) and piperidine ring (δ 3.0–4.0 ppm for hydroxyl proton) .
  • Mass Spectrometry (MS) : Compare experimental molecular ion peaks (e.g., m/z 215.1 for [M+H]+^+) with theoretical values .
  • X-ray Crystallography : Use SHELX programs to resolve crystal structures, ensuring bond angles and distances align with computational models .

Q. What are the best practices for resolving contradictions in experimental data related to this compound’s physicochemical properties?

  • Cross-validation : Replicate experiments under controlled conditions (e.g., pH, solvent) to identify outliers .
  • Multi-method analysis : Combine HPLC purity data with thermal analysis (TGA/DSC) to detect solvates or polymorphs .
  • Literature benchmarking : Compare results with structurally similar compounds, such as 4-(4-chlorophenyl)piperidin-4-ol derivatives, to identify trends .

Advanced Research Questions

Q. What strategies are effective in elucidating the biological activity of this compound against specific molecular targets?

  • Receptor binding assays : Use radioligand displacement assays (e.g., 3H^3H-LSD for serotonin receptors) to measure affinity (Ki_i) and selectivity .
  • Functional assays : Test cAMP modulation in transfected HEK293 cells (e.g., GloSensor assay) to assess agonism/antagonism .
  • Dose-response studies : Establish EC50_{50}/IC50_{50} values across concentrations (e.g., 1 nM–10 µM) to quantify potency .

Q. How can computational modeling be applied to predict the interaction mechanisms between this compound and its target proteins?

  • Molecular docking : Use MOE or AutoDock to simulate binding poses in receptor active sites (e.g., 5-HT1F_{1F} serotonin receptor) .
  • Molecular dynamics (MD) : Run 100-ns simulations to assess stability of ligand-receptor complexes and key interactions (e.g., hydrogen bonds with Asp112 in 5-HT1F_{1F}) .
  • QSAR modeling : Develop quantitative structure-activity relationships using propenyl group substituents to predict bioactivity .

Data Analysis and Reproducibility

Q. How should researchers address variability in synthetic yields across different batches?

  • Process controls : Monitor reaction parameters (e.g., temperature gradients, stirring rates) in real-time .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .
  • Scale-up protocols : Optimize solvent volumes and cooling rates during crystallization to maintain consistency .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill slopes .
  • Error analysis : Report 95% confidence intervals and use ANOVA to compare treatment groups .

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